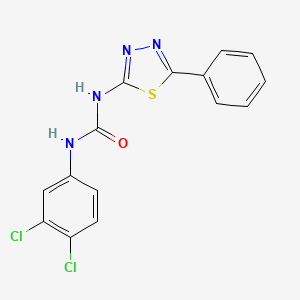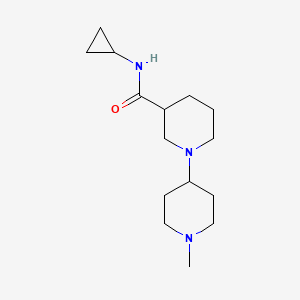![molecular formula C25H24FN3O2S B6058514 7-[[2-(2-fluorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6058514.png)
7-[[2-(2-fluorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[[2-(2-fluorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide” is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-[[2-(2-fluorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide” can be achieved through a multi-step organic synthesis process. The key steps may include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The 2-fluorophenylacetyl group can be introduced through an acylation reaction using 2-fluorophenylacetyl chloride and a suitable base.
Attachment of the Methylsulfanylphenyl Group: The N-(3-methylsulfanylphenyl) group can be attached via a nucleophilic substitution reaction.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if there are electron-withdrawing groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, isoquinoline derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities and could be explored for its biological effects.
Medicine
In medicine, compounds with isoquinoline cores have been investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This compound may hold promise in these areas and could be a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “7-[[2-(2-fluorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
Antimicrobial Activity: The compound could disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-[[2-(2-chlorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 7-[[2-(2-bromophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 7-[[2-(2-methylphenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in “7-[[2-(2-fluorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide” may confer unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents.
Properties
IUPAC Name |
7-[[2-(2-fluorophenyl)acetyl]amino]-N-(3-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2S/c1-32-22-7-4-6-20(15-22)28-25(31)29-12-11-17-9-10-21(13-19(17)16-29)27-24(30)14-18-5-2-3-8-23(18)26/h2-10,13,15H,11-12,14,16H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJVTGRYIPHTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-Fluorophenyl)methyl]-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
![N-(2,4-Dimethoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide](/img/structure/B6058444.png)
![3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)
![(2S)-1-[6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B6058452.png)
![2-[2-((E)-2-{(E)-1-[5-(2-METHOXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE](/img/structure/B6058455.png)
![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6058484.png)
![2-[(E)-[(6-chloro-2-methylpyrimidin-4-yl)hydrazinylidene]methyl]-6-methoxyphenol](/img/structure/B6058495.png)

![N'-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE](/img/structure/B6058529.png)
![4-((5E)-5-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BUTANOIC ACID](/img/structure/B6058531.png)
![ETHYL (5Z)-2-(4-METHYLBENZAMIDO)-4-OXO-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6058533.png)
